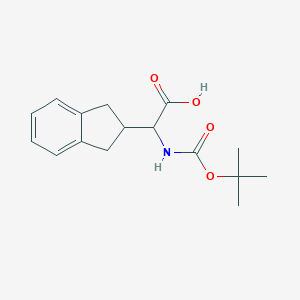

Tert-butoxycarbonylamino-indan-2-YL-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butoxycarbonylamino-indan-2-YL-acetic acid is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol. It is also known by several synonyms, including Boc-DL-Gly(indan-2-yl)-OH and N-Boc-RS-(2-Indanyl)glycine. This compound is used in various chemical and pharmaceutical applications due to its unique structure and properties.

Preparation Methods

The synthesis of tert-butoxycarbonylamino-indan-2-YL-acetic acid typically involves the reaction of indan-2-yl-acetic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Tert-butoxycarbonylamino-indan-2-YL-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups using reagents like hydrochloric acid or trifluoroacetic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tert-butoxycarbonylamino-indan-2-YL-acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butoxycarbonylamino-indan-2-YL-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Tert-butoxycarbonylamino-indan-2-YL-acetic acid can be compared with other similar compounds, such as:

Indan-2-yl-acetic acid: A precursor in the synthesis of this compound.

N-Boc-RS-(2-Indanyl)glycine: Another synonym for the compound, highlighting its structural similarity.

Boc-DL-Gly(indan-2-yl)-OH: A related compound with similar chemical properties

The uniqueness of this compound lies in its tert-butoxycarbonyl group, which provides stability and reactivity in various chemical reactions.

Biological Activity

Tert-butoxycarbonylamino-indan-2-YL-acetic acid (CAS No. 155172-73-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the coupling of indan-2-yl acetic acid with a tert-butoxycarbonyl (Boc) protected amino group. The process generally follows these steps:

- Formation of Indan-2-Yl-Acetic Acid : This can be achieved through the condensation of indan-2-one with malonic acid derivatives.

- Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- Purification : The final product is purified through recrystallization or chromatography.

The structural characterization is often confirmed using NMR spectroscopy and mass spectrometry.

This compound exhibits various biological activities, primarily through its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing neurotransmitter levels in the brain. This mechanism is similar to other compounds that modulate neurochemical pathways, leading to implications in treating neurodegenerative disorders.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to this compound. For example, a series of amino acid conjugates showed significant antimicrobial effects against various bacterial strains. The structure–activity relationship indicated that modifications in the indan moiety could enhance antibacterial potency.

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| This compound | 32 | 64 |

| Gentamicin | 16 | - |

| Bavistin | - | 32 |

Table 1: Comparative antimicrobial activity of this compound against standard drugs.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been evaluated for anti-inflammatory effects. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokine production, suggesting a potential role in managing inflammatory diseases.

Case Studies

- Neuroprotective Effects : A study on related compounds indicated that this compound might protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in neurodegenerative disease models.

- In Vivo Efficacy : Animal models treated with this compound showed reduced inflammation markers and improved behavioral outcomes in models of arthritis, suggesting a therapeutic benefit in chronic inflammatory conditions.

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-8-10-6-4-5-7-11(10)9-12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHHRDDQOOBPTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619757 |

Source

|

| Record name | [(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155172-73-9 |

Source

|

| Record name | [(tert-Butoxycarbonyl)amino](2,3-dihydro-1H-inden-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.